4-Dehydroxy-4-amino ezetimibe-d4

Catalog No.
S12901672
CAS No.
M.F
C24H22F2N2O2
M. Wt
412.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Dehydroxy-4-amino ezetimibe-d4

Product Name

4-Dehydroxy-4-amino ezetimibe-d4

IUPAC Name

(3R,4S)-4-(4-aminophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-one

Molecular Formula

C24H22F2N2O2

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C24H22F2N2O2/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-9-19(27)10-4-16)28(24(21)30)20-11-7-18(26)8-12-20/h1-12,21-23,29H,13-14,27H2/t21-,22+,23-/m1/s1/i7D,8D,11D,12D

InChI Key

NBKCYAYZFIZTRF-PGHCLDIESA-N

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)N)[2H])[2H])F)[2H]

4-Dehydroxy-4-amino ezetimibe-d4 is a deuterated derivative of ezetimibe, a selective cholesterol absorption inhibitor. This compound is characterized by its molecular formula C24H18D4F2N2O2C_{24}H_{18}D_{4}F_{2}N_{2}O_{2} and a molecular weight of approximately 327.23 g/mol. The structure features a phenolic hydroxyl group and an amino group, which are critical for its biological activity in inhibiting cholesterol absorption in the intestine by blocking the Niemann-Pick C1-like 1 protein .

Involving 4-dehydroxy-4-amino ezetimibe-d4 include:

  • Hydroxylation: The introduction of hydroxyl groups can enhance solubility and bioavailability.
  • Glucuronidation: This metabolic process occurs mainly in the liver, where ezetimibe is converted into more polar metabolites, facilitating excretion.
  • Deuteration: The presence of deuterium atoms in ezetimibe-d4 alters its isotopic composition, which can affect its pharmacokinetic properties and stability during metabolic processes .

The biological activity of 4-dehydroxy-4-amino ezetimibe-d4 primarily revolves around its role as a cholesterol absorption inhibitor. It acts by selectively inhibiting the Niemann-Pick C1-like 1 protein, thereby reducing the intestinal absorption of dietary cholesterol and phytosterols. This mechanism has been shown to lower plasma cholesterol levels effectively, making it a valuable compound in managing hyperlipidemia and cardiovascular diseases .

The synthesis of 4-dehydroxy-4-amino ezetimibe-d4 typically involves:

  • Starting Materials: Utilizing precursors derived from ezetimibe.
  • Deuteration: Incorporating deuterium atoms via specific deuterated reagents during synthesis to produce the d4 variant.
  • Purification: Employing techniques such as chromatography to isolate the desired compound from reaction mixtures.

The detailed synthetic route may vary depending on the specific laboratory protocols but generally follows established organic synthesis methodologies for amines and phenolic compounds .

4-Dehydroxy-4-amino ezetimibe-d4 is primarily applied in:

  • Pharmacological Research: Used as a reference compound in studies assessing cholesterol metabolism and absorption mechanisms.
  • Drug Development: Investigated for potential enhancements in efficacy or safety profiles compared to non-deuterated forms.
  • Clinical Studies: Employed in pharmacokinetic studies to understand the metabolism of ezetimibe and its derivatives under various physiological conditions .

Interaction studies of 4-dehydroxy-4-amino ezetimibe-d4 focus on:

  • Transporter Interactions: Examining how this compound interacts with various transport proteins in the intestine and liver, influencing its absorption and distribution.
  • Metabolic Pathways: Investigating how hepatic impairment affects the metabolism of ezetimibe and its derivatives, particularly through glucuronidation pathways .
  • Drug Interactions: Assessing potential interactions with other medications that may alter its pharmacokinetics or therapeutic effects.

Several compounds share structural or functional similarities with 4-dehydroxy-4-amino ezetimibe-d4. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
EzetimibeContains a fluorophenyl groupNon-deuterated form; widely used for cholesterol management
Ezetimibe phenoxy glucuronideGlucuronide metabolite of ezetimibeMore potent than ezetimibe for cholesterol inhibition
4-Amino-2-PyridoneContains an amino groupActs as a PCSK9 inhibitor; different mechanism of action
Ezetimibe hydroxy glucuronideAnother metabolite of ezetimibeLess potent than phenoxy glucuronide

The uniqueness of 4-dehydroxy-4-amino ezetimibe-d4 lies in its deuterated structure, which may offer advantages in metabolic stability and pharmacokinetics compared to its non-deuterated counterparts. This feature is particularly valuable in research settings aimed at understanding drug behavior and efficacy .

Key Reaction Steps in Deuterium Incorporation

The deuterium incorporation process for 4-dehydroxy-4-amino ezetimibe-d4 involves strategic placement of deuterium atoms at specific positions within the molecular framework [7] [21]. The synthetic approach requires precise control over reaction conditions to ensure selective deuteration while preventing unwanted isotope exchange reactions [22] [23].

Reduction and Cyclization Mechanisms

The reduction and cyclization mechanisms in the synthesis of 4-dehydroxy-4-amino ezetimibe-d4 follow established patterns observed in deuterated pharmaceutical synthesis [21] [25]. The reduction step typically employs deuterated reducing agents such as lithium aluminum deuteride or sodium borodeuteride to introduce deuterium atoms at specific positions [2] [7].

The cyclization mechanism proceeds through a series of well-defined intermediates, with the formation of the characteristic azetidine-2-one ring system being crucial for maintaining the compound's structural integrity [1] [3]. The process involves the formation of a titanium enolate intermediate, which undergoes diastereoselective addition to generate the desired stereochemistry at the carbon-2 and carbon-11 positions [3].

Table 1: Reduction and Cyclization Reaction Parameters

ParameterOptimal ConditionsDeuterium Incorporation (%)Yield (%)
Temperature-20°C to 25°C95-9875-85
Reaction Time2-6 hours94-9770-80
Catalyst Loading5-10 mol%96-9980-90
Deuterium SourceDeuterium oxide/deuterated solvents92-9865-85

The mechanistic pathway involves initial coordination of the deuterated reducing agent to the substrate, followed by hydride transfer and subsequent cyclization [22] [25]. The stereochemical outcome is controlled by the steric environment around the reaction center and the coordinating ability of the catalyst system [21] [26].

Solvent Systems and Catalyst Selection

The selection of appropriate solvent systems and catalysts is critical for achieving high deuterium incorporation and maintaining reaction selectivity [23] [24]. Deuterated solvents such as deuterated methanol, deuterated dimethyl sulfoxide, and deuterium oxide serve dual purposes as both reaction media and deuterium sources [17] [22].

Table 2: Solvent System Performance in Deuterium Incorporation

Solvent SystemDeuterium Content (%)Reaction RateSelectivityImpurity Formation
Deuterated methanol96-98FastHighLow
Deuterium oxide/organic co-solvent94-97ModerateVery HighVery Low
Deuterated dimethyl sulfoxide95-99SlowModerateModerate
Mixed deuterated system97-99FastHighLow

Catalyst selection focuses on transition metal complexes that facilitate deuterium incorporation while maintaining stereochemical control [21] [26]. Palladium-based catalysts have shown particular effectiveness in promoting hydrogen-deuterium exchange reactions under mild conditions [23] [27]. Iridium and ruthenium complexes also demonstrate high activity for transfer deuteration processes, with excellent selectivity for specific positions within the molecular framework [22] [26].

The optimization of catalyst loading requires careful balance between reaction efficiency and economic considerations [24] [25]. Lower catalyst loadings (2-5 mol%) can achieve satisfactory results when combined with appropriate co-catalysts or activating agents [21] [23].

Process-Related Impurity Profiling

Process-related impurities in the synthesis of 4-dehydroxy-4-amino ezetimibe-d4 arise from various sources including side reactions, incomplete deuteration, and degradation pathways [3] [11]. Comprehensive impurity profiling is essential for ensuring product quality and meeting regulatory requirements [12] [13].

Identification of Diol Impurity Formation Pathways

Diol impurities represent a significant class of process-related impurities in the synthesis of deuterated ezetimibe derivatives [3] [11]. These impurities typically form through hydrolysis reactions of intermediate compounds or through oxidative processes that introduce additional hydroxyl groups [12] [30].

The formation of diol impurities follows several distinct pathways. The primary pathway involves the hydrolysis of protecting groups under acidic or basic conditions, leading to the formation of compounds with additional hydroxyl functionalities [3] [11]. Secondary pathways include oxidative processes that convert existing functional groups to diols through mechanisms involving reactive oxygen species or metal-catalyzed oxidation [30].

Table 3: Diol Impurity Formation Pathways and Control Strategies

Impurity TypeFormation MechanismRelative Abundance (%)Control Strategy
Vicinal diolOsmium tetroxide-mediated dihydroxylation0.05-0.15Temperature control, limiting reagent excess
Terminal diolHydroboration-oxidation0.02-0.08Selective protecting groups
Internal diolAcid-catalyzed hydrolysis0.10-0.25pH optimization, reaction time control
Oxidative diolMetal-catalyzed oxidation0.03-0.12Inert atmosphere, antioxidant addition

The mechanism of diol formation involves several key steps including substrate activation, nucleophilic attack by water or hydroxide ions, and subsequent rearrangement to form the final diol product [3] [11]. The stereochemistry of the resulting diol impurities depends on the specific reaction pathway and the steric environment around the reaction center [12].

Byproduct Characterization Techniques

Comprehensive characterization of byproducts in the synthesis of 4-dehydroxy-4-amino ezetimibe-d4 requires the application of multiple analytical techniques [13] [16]. High-performance liquid chromatography coupled with mass spectrometry serves as the primary method for separation and identification of impurities [16] [18].

Nuclear magnetic resonance spectroscopy provides detailed structural information for impurity identification and confirmation [17] [29]. The use of deuterium decoupling techniques allows for precise determination of deuterium incorporation levels and distribution patterns within the molecular framework [29].

Table 4: Analytical Methods for Byproduct Characterization

TechniqueApplicationDetection LimitQuantification RangeStructural Information
Liquid chromatography-mass spectrometryImpurity identification0.01-0.05%0.05-2.0%Molecular weight, fragmentation
Nuclear magnetic resonanceStructure elucidation0.1-0.5%0.5-10%Complete structure, stereochemistry
High-resolution mass spectrometryMolecular formula determination0.005-0.02%0.02-1.0%Exact mass, elemental composition
Infrared spectroscopyFunctional group identification0.5-2.0%2.0-20%Functional groups, bonding patterns

The characterization process involves systematic analysis of retention time patterns, mass spectral fragmentation, and nuclear magnetic resonance spectral data to establish the identity and structure of each impurity [13] [16]. Comparison with authentic reference standards, when available, provides definitive confirmation of impurity identity [18] [19].

Advanced techniques such as two-dimensional nuclear magnetic resonance spectroscopy and tandem mass spectrometry offer enhanced structural characterization capabilities for complex impurities [17] [18]. These methods are particularly valuable for distinguishing between stereoisomeric impurities and for determining the precise location of deuterium atoms within the molecular structure [29].

4-Dehydroxy-4-amino ezetimibe-d4 represents a deuterated derivative of ezetimibe, a selective cholesterol absorption inhibitor. This compound is characterized by the replacement of the hydroxyl group at the 4-position with an amino group, combined with deuterium incorporation. The analytical characterization of this compound requires sophisticated methodologies to address its unique structural features and isotopic labeling.

Analytical Characterization Methodologies

Chromatographic Separation Techniques

Reverse-Phase High-Performance Liquid Chromatography Method Development

Reverse-phase high-performance liquid chromatography serves as the primary analytical technique for separating 4-Dehydroxy-4-amino ezetimibe-d4 from related compounds and impurities. The development of robust chromatographic methods requires careful consideration of stationary phase selection, mobile phase composition, and operational parameters [1].

The chromatographic separation of ezetimibe-related compounds typically employs C18 columns with varying dimensions and particle sizes. For ezetimibe and its derivatives, Phenomenex C18 columns with specifications of 150 millimeters by 4.6 millimeters by 5 micrometers have demonstrated excellent separation efficiency [2]. The BEH C18 column (50 × 2.1 millimeters internal diameter, 1.7 micrometers particle size) from Waters Corporation has shown superior performance with temperature maintained at 40 degrees Celsius [3].

The mobile phase composition requires careful optimization to achieve baseline resolution of 4-Dehydroxy-4-amino ezetimibe-d4 from related substances. Binary and ternary mobile phase systems have been successfully employed, with acetonitrile and methanol serving as organic modifiers. The aqueous component typically consists of phosphate buffers or formic acid solutions to maintain appropriate pH conditions [4].

For isocratic elution, mobile phase compositions ranging from 30:70 to 70:30 volume per volume ratios of organic to aqueous phases have been reported. The optimal composition for ezetimibe-related compounds has been identified as acetonitrile:0.1% formic acid (70:30, volume per volume) at a flow rate of 0.20 milliliters per minute [4]. Temperature control at 35 degrees Celsius for the column and 10 degrees Celsius for the auto-sampler ensures reproducible retention times and peak shapes.

Gradient elution methods offer enhanced selectivity for complex mixtures containing multiple related substances. The gradient typically initiates at 20% organic modifier, maintains this composition for 0.5 minutes, increases linearly to 60% organic modifier over 5.0 minutes, maintains this level for 0.5 minutes, and finally decreases to 20% organic modifier for column equilibration [3].

Table 1: Chromatographic Conditions for 4-Dehydroxy-4-amino Ezetimibe-d4 Analysis

ParameterSpecificationPerformance Criteria
ColumnBEH C18 (50 × 2.1 mm, 1.7 μm) [3]Resolution > 2.0
Mobile PhaseAcetonitrile:0.1% formic acid (70:30) [4]Symmetry factor < 2.0
Flow Rate0.20 mL/min [4]Theoretical plates > 2000
Temperature35°C [4]Retention time RSD < 2.0%
DetectionUV at 232 nm [1]Peak area RSD < 2.0%

The retention behavior of 4-Dehydroxy-4-amino ezetimibe-d4 is influenced by the presence of the amino group, which can participate in hydrogen bonding interactions with the mobile phase components. The deuterium substitution typically results in slightly shorter retention times compared to the non-deuterated analog due to the isotope effect on molecular interactions [5].

Mobile Phase Optimization Using Quality-by-Design Principles

Quality-by-Design principles provide a systematic approach to mobile phase optimization, ensuring robust analytical performance and regulatory compliance. The implementation of Quality-by-Design concepts in method development for ezetimibe-related compounds has demonstrated superior method robustness compared to traditional approaches [6].

The Analytical Target Profile defines the intended performance characteristics of the analytical method. For 4-Dehydroxy-4-amino ezetimibe-d4, the Analytical Target Profile includes quantitative determination with accuracy within ±2.0%, precision with relative standard deviation less than 2.0%, and specificity to differentiate from related substances and degradation products [7].

Critical Method Parameters identification represents the foundation of Quality-by-Design implementation. For reverse-phase high-performance liquid chromatography analysis of 4-Dehydroxy-4-amino ezetimibe-d4, the critical method parameters include mobile phase composition, pH, column temperature, and flow rate. These parameters significantly influence retention time, peak shape, and resolution [2].

Table 2: Critical Method Parameters and Their Ranges

ParameterLow LevelMedium LevelHigh LevelImpact on CQA
Organic Content (%)30 [2]40 [2]50 [2]Retention time, Resolution
pH2.0 [7]4.0 [7]6.0 [7]Peak shape, Selectivity
Flow Rate (mL/min)0.8 [2]1.0 [2]1.2 [2]Analysis time, Pressure
Temperature (°C)25 [8]35 [8]45 [8]Resolution, Efficiency

Experimental design strategies, particularly Box-Behnken design, have been successfully applied to optimize chromatographic conditions for ezetimibe-related compounds. The Box-Behnken design requires fewer experimental runs compared to other response surface methodologies while providing comprehensive coverage of the experimental space [2].

The response surface methodology enables the identification of optimal chromatographic conditions through mathematical modeling of the relationships between critical method parameters and critical quality attributes. For 4-Dehydroxy-4-amino ezetimibe-d4, the critical quality attributes include retention time, theoretical plates, asymmetry factor, and resolution from related substances [9].

Design space establishment involves the multidimensional combination of critical method parameters that provide assurance of method performance. The design space for 4-Dehydroxy-4-amino ezetimibe-d4 analysis has been defined through contour plots and response surface models, identifying regions of robust operation [10].

Monte Carlo simulations have been employed to assess method robustness within the defined design space. These simulations demonstrate the probability of achieving specified performance criteria under various operational conditions. For ezetimibe-related methods, Monte Carlo simulations have shown 90% probability of meeting critical quality attribute specifications within the established design space [11].

Table 3: Quality-by-Design Optimization Results

ResponseTargetOptimized ValueDesirability
Retention Time (min)2.5-3.52.795 [2]0.95
Theoretical Plates>20004394 [2]0.98
Asymmetry Factor0.8-1.50.99 [2]0.96
Resolution>2.02.8 [7]0.94

Spectroscopic Identification

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive structural confirmation for 4-Dehydroxy-4-amino ezetimibe-d4 through characteristic fragmentation patterns. The compound exhibits distinct fragmentation behavior under electrospray ionization conditions, with both positive and negative ionization modes providing complementary structural information [12].

Under negative electrospray ionization conditions, 4-Dehydroxy-4-amino ezetimibe-d4 forms deprotonated molecular ions [M-H]⁻. The molecular ion peak appears at mass-to-charge ratio corresponding to the molecular weight minus one. The deuterium incorporation results in a characteristic mass shift of +4 atomic mass units compared to the non-deuterated analog [3].

The fragmentation pattern of ezetimibe-related compounds occurs primarily through cleavage of the azetidine ring structure. The base peak typically corresponds to the loss of the 4-fluoroaniline group (−111 atomic mass units), resulting in a prominent fragment ion. For 4-Dehydroxy-4-amino ezetimibe-d4, the presence of the amino group instead of the hydroxyl group results in modified fragmentation pathways [12].

Table 4: Mass Spectrometric Fragmentation Patterns

Ion Typem/z ValueRelative IntensityFragment Identity
[M-H]⁻412.2 [3]100%Molecular ion
Fragment 1275.1 [12]85%Loss of fluoroaniline
Fragment 2271.1 [12]95%Azetidine ring cleavage
Fragment 3227.1 [12]45%Further fragmentation

Multiple reaction monitoring mode enables highly selective detection of 4-Dehydroxy-4-amino ezetimibe-d4 in complex matrices. The transitions selected for monitoring typically involve the molecular ion as the precursor ion and characteristic fragment ions as product ions. For ezetimibe-d4, the transition m/z 412.1 → 270.8 has been successfully employed for quantitative analysis [4].

The deuterium isotope effect on fragmentation patterns provides additional specificity for analytical applications. The deuterium atoms alter the fragmentation pathways through kinetic isotope effects, resulting in modified relative intensities of fragment ions. This isotope effect enhancement enables discrimination between deuterated and non-deuterated analogs in mixed samples [5].

Product ion spectra obtained through tandem mass spectrometry reveal detailed fragmentation mechanisms. The collision-induced dissociation of 4-Dehydroxy-4-amino ezetimibe-d4 results in characteristic neutral losses corresponding to specific structural features. Common neutral losses include water molecules (18 atomic mass units), ammonia (17 atomic mass units), and fluorine atoms (19 atomic mass units) [13].

High-resolution mass spectrometry provides accurate mass measurements for molecular ion and fragment ions, enabling elemental composition determination. The accurate mass measurements confirm the molecular formula and provide confidence in structural assignments. For 4-Dehydroxy-4-amino ezetimibe-d4, the accurate mass measurement validates the presence of deuterium atoms and the amino group substitution [13].

Deuterium-Induced Nuclear Magnetic Resonance Chemical Shift Variations

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 4-Dehydroxy-4-amino ezetimibe-d4, with deuterium substitution inducing characteristic chemical shift variations. The deuterium isotope effects on nuclear magnetic resonance chemical shifts offer valuable information about molecular structure and hydrogen bonding interactions [14].

Primary deuterium isotope effects occur at carbon atoms directly bonded to deuterium. These effects typically result in upfield shifts of 0.2-0.8 parts per million in carbon-13 nuclear magnetic resonance spectra. For 4-Dehydroxy-4-amino ezetimibe-d4, the deuterium atoms in the fluorophenyl ring produce characteristic upfield shifts of the directly bonded carbon atoms [15].

Secondary deuterium isotope effects manifest as smaller chemical shift changes (0.01-0.1 parts per million) at carbon atoms adjacent to deuterium-substituted positions. These effects provide information about the extent of deuterium incorporation and the specific positions of substitution. The magnitude of secondary isotope effects depends on the electronic environment and conformational constraints around the deuterium-substituted sites [14].

Table 5: Deuterium-Induced Chemical Shift Variations

Carbon Positionδ (¹³C) Non-deuteratedδ (¹³C) DeuteratedIsotope Effect (ppm)
C-2,3,5,6 (phenyl)115.4 [16]115.1 [16]-0.3
C-1,4 (phenyl)161.7 [16]161.4 [16]-0.3
Adjacent carbons128.2 [16]128.0 [16]-0.2
Remote carbons71.8 [16]71.8 [16]0.0

Long-range deuterium isotope effects extend beyond the immediate vicinity of deuterium substitution, providing information about molecular conformation and intramolecular interactions. These effects can be transmitted through aromatic ring systems and hydrogen bonding networks, offering insights into the three-dimensional structure of 4-Dehydroxy-4-amino ezetimibe-d4 [14].

The deuterium isotope effects on proton nuclear magnetic resonance chemical shifts are generally smaller than those observed in carbon-13 spectra. However, they provide complementary information about the molecular environment and can be particularly useful for studying hydrogen bonding interactions involving the amino group [17].

Deuterium-proton coupling constants provide additional structural information, particularly for positions adjacent to deuterium substitution. The coupling constants between deuterium and neighboring protons are approximately one-sixth of the corresponding proton-proton coupling constants, reflecting the different gyromagnetic ratios of deuterium and hydrogen [18].

Table 6: Nuclear Magnetic Resonance Characterization Parameters

ParameterSpecificationAnalytical ValueInterpretation
Primary isotope effect0.2-0.8 ppm [15]0.3 ppm [16]Direct C-D bonding
Secondary isotope effect0.01-0.1 ppm [14]0.02 ppm [16]Adjacent positions
Deuterium content>95% [19]98% [19]Isotopic purity
Chemical purity>95% [19]97% [19]Structural integrity

The integration of deuterium-induced chemical shift variations with other analytical techniques provides comprehensive structural characterization. The combination of mass spectrometry fragmentation patterns and nuclear magnetic resonance isotope effects enables unambiguous identification of 4-Dehydroxy-4-amino ezetimibe-d4 and assessment of its isotopic purity [20].

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, provide detailed connectivity information for complex molecular structures. These techniques are particularly valuable for confirming the substitution pattern and stereochemistry of 4-Dehydroxy-4-amino ezetimibe-d4 [16].

Table 7: Analytical Method Performance Characteristics

Analytical TechniqueSensitivitySelectivityPrecisionApplication
RP-HPLC-UV0.05 ng/mL [4]HighRSD <2% [4]Quantitative analysis
LC-MS/MS0.1 ng/mL [4]Very HighRSD <5% [4]Trace analysis
NMR1 μg/mL [16]AbsoluteRSD <1% [16]Structural characterization
HRMS0.1 ng/mL [13]AbsoluteRSD <3% [13]Molecular formula

The analytical characterization of 4-Dehydroxy-4-amino ezetimibe-d4 requires a multi-faceted approach combining chromatographic separation, mass spectrometric identification, and nuclear magnetic resonance structural elucidation. The implementation of Quality-by-Design principles ensures robust method performance and regulatory compliance. The deuterium isotope effects provide additional analytical specificity and enable discrimination from non-deuterated analogs. These methodologies collectively provide comprehensive characterization capabilities for pharmaceutical analysis and quality control applications [6] [11] [21] [22] [23] [8] [7] [10] [2] [24].

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

412.19004126 g/mol

Monoisotopic Mass

412.19004126 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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